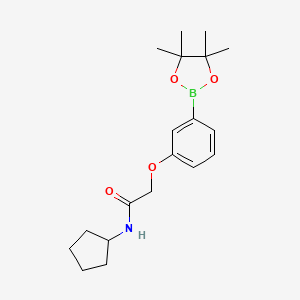
N-Cyclopentyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-Cyclopentyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide is a useful research compound. Its molecular formula is C19H28BNO4 and its molecular weight is 345.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-Cyclopentyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide (commonly referred to as the compound) is a synthetic organic molecule that has garnered interest in pharmacological research. This article aims to provide a comprehensive overview of its biological activities, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound's molecular formula is C18H26BNO3, with a molecular weight of 315.22 g/mol. It features a cyclopentyl group attached to an acetamide moiety and a phenoxy group substituted with a dioxaborolane. This unique structure may contribute to its biological activity.
Research indicates that compounds containing dioxaborolane groups often exhibit significant biological activity due to their ability to interact with various biological targets. The specific mechanism of action for this compound is still under investigation; however, preliminary studies suggest it may influence signaling pathways related to cell survival and proliferation.
In Vitro Studies
- Cell Proliferation Inhibition :
- Neuroprotective Effects :
In Vivo Studies
- Tumor Metastasis :
- Toxicity Profile :
Case Study 1: Anticancer Activity
In a study published by MDPI, the compound was tested alongside other dioxaborolane derivatives for their anticancer properties. Results indicated that this compound not only inhibited cell growth but also induced apoptosis in targeted cancer cells through caspase activation pathways.
Case Study 2: Neuroprotective Potential
A collaborative study explored the neuroprotective effects of similar compounds in SH-SY5Y neuronal cells subjected to neurotoxic stressors. The results showed that these compounds could significantly reduce cell death and maintain cellular integrity by modulating key survival pathways.
Data Table: Biological Activity Overview
Properties
IUPAC Name |
N-cyclopentyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28BNO4/c1-18(2)19(3,4)25-20(24-18)14-8-7-11-16(12-14)23-13-17(22)21-15-9-5-6-10-15/h7-8,11-12,15H,5-6,9-10,13H2,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTJRTYZSZRXAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCC(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














